IMD-0560 - 439144-66-8

IMD-0560

Catalog Number: EVT-270717
CAS Number: 439144-66-8
Molecular Formula: C15H8BrF6NO2
Molecular Weight: 428.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IMD-0560 is an IKK inhibitor which suppresses heart failure and chronic remodeling after myocardial ischemia via MMP alteration.
Synthesis Analysis

The synthesis of IMD-0560 involves multiple steps, typically starting from readily available chemical precursors. While specific proprietary methods may vary, the general approach includes:

  1. Starting Materials: The synthesis often begins with a substituted benzenesulfonamide or similar aromatic compound.
  2. Reactions: Key reactions include:
    • Nucleophilic substitution: To introduce functional groups that enhance the compound's binding affinity to IKKβ.
    • Coupling reactions: To form the final product through amide or sulfonamide linkages.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield IMD-0560 in high purity.

Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of IMD-0560 can be described by its chemical formula C16H17N3O2SC_{16}H_{17}N_3O_2S and its molecular weight of approximately 319.39 g/mol. The compound features:

  • Aromatic Rings: Contributing to its hydrophobic character and potential interactions with biological targets.
  • Sulfonamide Group: Essential for binding to the target enzyme IKKβ.
  • Amide Linkage: Involved in stabilizing the molecular conformation necessary for activity.

The three-dimensional conformation allows for optimal interaction with the active site of IKKβ, facilitating effective inhibition.

Chemical Reactions Analysis

IMD-0560 primarily acts through its inhibition of IKKβ, which is involved in the phosphorylation of IκB proteins. This action leads to the degradation of IκB and subsequent nuclear translocation of NF-κB, a transcription factor that regulates various genes involved in inflammation and cancer progression. Key reactions include:

  1. Inhibition of Phosphorylation: IMD-0560 prevents the phosphorylation of serine residues on IκB proteins by IKKβ.
  2. Reduction of NF-κB Activation: By inhibiting IKKβ, IMD-0560 decreases NF-κB-mediated transcriptional activity, impacting downstream inflammatory cytokines like interleukin-6.

These reactions are critical in mitigating tumor invasion and promoting apoptosis in cancer cells.

Mechanism of Action

The mechanism of action for IMD-0560 involves several steps:

  1. Binding to IKKβ: IMD-0560 selectively binds to the ATP-binding site of IKKβ, inhibiting its kinase activity.
  2. Prevention of IκB Degradation: By inhibiting IKKβ, IMD-0560 prevents the phosphorylation and subsequent degradation of IκB proteins.
  3. Inhibition of NF-κB Translocation: The accumulation of IκB sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in inflammation and cancer progression.

This multi-faceted approach underscores the therapeutic potential of IMD-0560 in managing diseases characterized by excessive NF-κB activity.

Physical and Chemical Properties Analysis

IMD-0560 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a range indicative of small organic molecules.

These properties influence formulation strategies for potential therapeutic applications.

Applications

IMD-0560 has shown promise in several scientific applications:

  1. Cancer Therapy: Its ability to inhibit tumor growth and invasion makes it a candidate for treating various cancers, particularly those with high NF-κB activity such as oral squamous cell carcinoma and ovarian cancer.
  2. Inflammatory Diseases: Research indicates potential efficacy in conditions like rheumatoid arthritis by reducing pro-inflammatory cytokine production.
  3. Preclinical Studies: Ongoing studies are assessing its effectiveness in animal models for various diseases, aiming to translate findings into clinical settings.

The diverse applications highlight IMD-0560's potential as a versatile therapeutic agent targeting critical pathways involved in disease progression.

Mechanistic Insights into IMD-0560-Mediated IKKβ Inhibition

Structural Basis of IKKβ Inhibition by IMD-0560

IMD-0560 (N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide) is a selective ATP-competitive inhibitor targeting the IκB kinase β (IKKβ) subunit. Its design leveraged molecular modeling of aspirin's interaction with IKKβ, optimizing steric and electronic properties for enhanced binding affinity [3] [9]. The compound occupies the ATP-binding cleft of IKKβ, forming critical hydrogen bonds with residues in the catalytic kinase domain (KD), particularly through its benzamide moiety. This binding stabilizes the kinase in an inactive conformation, preventing phosphorylation at activation loop residues Ser177 and Ser181—a prerequisite for IKK complex activation [1] [9]. Structural analyses confirm that IMD-0560 exhibits >50-fold selectivity for IKKβ over IKKα due to subtle differences in their ATP-binding pockets, such as the hydrophobic gatekeeper region (Val29 in IKKβ vs. Ile25 in IKKα) [9].

Table 1: Key Interactions Between IMD-0560 and IKKβ

IMD-0560 Chemical GroupIKKβ ResidueInteraction TypeFunctional Consequence
2-hydroxybenzamideCys99Hydrogen bondingStabilizes inactive kinase conformation
TrifluoromethylphenylVal29HydrophobicEnhances binding specificity
Bromo substituentLeu21Van der WaalsContributes to steric occlusion of ATP

Modulation of NF-κB Signaling Dynamics

Suppression of IκBα Degradation and NF-κB Nuclear Translocation

IMD-0560 blocks TNFα-induced IκBα phosphorylation at Ser32/Ser36 by inhibiting IKKβ kinase activity. In oral squamous cell carcinoma (OSCC) cells (HSC-2, Ca9-22, SCCVII), pretreatment with IMD-0560 (1–10 μM) reduced IκBα degradation by 70–90%, as quantified by immunoblotting [3] [5]. Consequently, NF-κB p65 nuclear translocation was suppressed, confirmed by immunofluorescence and subcellular fractionation assays. This inhibition prevented the formation of transcriptionally active nuclear p65 dimers, disrupting downstream gene expression [3].

Inhibition of TNFα-Induced Transcriptional Activity

IMD-0560 (10 μM) reduced TNFα-driven NF-κB transcriptional activity by 85% in luciferase reporter assays using OSCC cells [3]. Chromatin immunoprecipitation (ChIP) analyses further demonstrated diminished p65 binding to promoter regions of target genes, including IL-6, COX-2, and Bcl-xL [5]. This comprehensive suppression occurs within 30 minutes post-treatment, confirming IMD-0560's rapid disruption of the canonical NF-κB cascade [3].

Cross-Regulation of Osteoclastogenic Pathways

RANKL Expression Suppression in Tumor and Osteoblastic Cells

In a murine OSCC bone invasion model, IMD-0560 (3–5 mg/kg, 3x/week) downregulated receptor activator of NF-κB ligand (RANKL) expression in both SCCVII tumor cells and stromal osteoblastic cells. Immunohistochemistry revealed a 60% reduction in RANKL-positive cells at the tumor-bone interface compared to controls [3] [5]. This dual suppression disrupted RANKL-RANK signaling, reducing osteoclast differentiation and bone resorption. TRAP staining of mandibular bone sections showed a dose-dependent decrease in osteoclast numbers (90% reduction at 5 mg/kg) [3]. The compound's efficacy parallels mechanisms observed with RANKL-derived peptides (e.g., MHP1-AcN), which also target RANK/TNFR1 crosstalk [10].

MMP-9 Downregulation in Tumor Invasion

IMD-0560 inhibited matrix metalloproteinase-9 (MMP-9) at transcriptional, translational, and enzymatic levels. In OSCC cells:

  • Gelatin zymography: TNFα-induced MMP-9 activity (92 kDa band) decreased by 80% after IMD-0560 (10 μM) treatment [3].
  • qPCR/Western blot: MMP-9 mRNA and protein expression dropped by 75% and 70%, respectively [3].
  • Functional assays: Tumor cell invasion through Matrigel-coated membranes was reduced by 90% [3].

Table 2: IMD-0560 Effects on MMP-9 in OSCC Models

Experimental MetricTreatment GroupReduction vs. ControlMechanistic Insight
MMP-9 gelatinase activityIMD-0560 + TNFα80%Direct enzyme inhibition
MMP-9 gene expressionIMD-0560 + TNFα75%Blocked p65 DNA binding
Tumor cell invasion (Matrigel)IMD-0560 + TNFα90%Impaired ECM degradation

The suppression of MMP-9 is critical given its role in degrading type IV collagen and facilitating tumor metastasis. Similar MMP-9 downregulation was observed with natural IKKβ inhibitors (e.g., sesquiterpenoids) and all-trans retinoic acid, though through distinct pathways [4] [8].

Concluding Remarks

IMD-0560 exemplifies structure-guided IKKβ inhibition with multi-faceted anti-tumor actions. By precisely targeting the IKKβ kinase domain, it disrupts NF-κB-driven inflammation, osteoclastogenesis, and matrix remodeling—key pathological processes in bone-invasive cancers.

Properties

CAS Number

439144-66-8

Product Name

IMD-0560

IUPAC Name

N-[2,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide

Molecular Formula

C15H8BrF6NO2

Molecular Weight

428.12 g/mol

InChI

InChI=1S/C15H8BrF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-5-7(14(17,18)19)1-3-10(11)15(20,21)22/h1-6,24H,(H,23,25)

InChI Key

SVGRIJCSKWXOPA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

IMD-0560
N-(2,5-bis(trifluoromethyl)phenyl)-5-bromo-2-hydroxybenzamide

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.